Cas no 1355178-03-8 (5-(1-Isobutylpyrrolidin-2-yl)-1H-indole)

5-(1-Isobutylpyrrolidin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole
- 5-(1-Isobutyl-pyrrolidin-2-yl)-1H-indole
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- インチ: 1S/C16H22N2/c1-12(2)11-18-9-3-4-16(18)14-5-6-15-13(10-14)7-8-17-15/h5-8,10,12,16-17H,3-4,9,11H2,1-2H3
- InChIKey: AUHZPHYUPZUMQH-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)CCCC1C1C=CC2=C(C=CN2)C=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- トポロジー分子極性表面積: 19
- XLogP3: 3.7
5-(1-Isobutylpyrrolidin-2-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333639-1g |
5-(1-Isobutylpyrrolidin-2-yl)-1H-indole |
1355178-03-8 | 95%+ | 1g |
$772 | 2023-01-10 | |
Chemenu | CM333639-1g |
5-(1-Isobutylpyrrolidin-2-yl)-1H-indole |
1355178-03-8 | 95%+ | 1g |
$780 | 2021-08-18 |
5-(1-Isobutylpyrrolidin-2-yl)-1H-indole 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
5-(1-Isobutylpyrrolidin-2-yl)-1H-indoleに関する追加情報
Research Brief on 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole (CAS: 1355178-03-8): Recent Advances and Applications
The compound 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole (CAS: 1355178-03-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole as a scaffold for the development of novel bioactive molecules. Its indole core, combined with the isobutylpyrrolidinyl moiety, provides a versatile platform for chemical modifications, enabling the exploration of diverse pharmacological targets. Researchers have successfully synthesized derivatives of this compound, demonstrating its adaptability in structure-activity relationship (SAR) studies.
One of the key findings in recent literature is the compound's interaction with central nervous system (CNS) receptors. Preliminary in vitro and in vivo studies suggest that 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole exhibits affinity for serotonin and dopamine receptors, making it a promising candidate for the treatment of neurological disorders such as depression and Parkinson's disease. Further investigations are underway to elucidate its precise mechanism of action and optimize its pharmacological profile.
In addition to its CNS activity, 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole has shown potential as an anti-inflammatory agent. Recent research has demonstrated its ability to modulate key inflammatory pathways, including the NF-κB signaling cascade. These findings open new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole has also been a focus of recent studies. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles. These advancements not only enhance the scalability of production but also align with the growing demand for sustainable pharmaceutical manufacturing practices.
Looking ahead, researchers are exploring the potential of 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole in combination therapies and as a molecular probe for studying biological systems. Its unique chemical properties make it an attractive tool for understanding complex biochemical processes and developing targeted therapeutic interventions.
In conclusion, 5-(1-Isobutylpyrrolidin-2-yl)-1H-indole (CAS: 1355178-03-8) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Continued research efforts are expected to further unravel its therapeutic potential and contribute to the development of novel treatments for various diseases.
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